molecular formula C6H13O9P B13831446 D-Allopyranose 6-phosphate

D-Allopyranose 6-phosphate

Cat. No.: B13831446
M. Wt: 260.14 g/mol
InChI Key: NBSCHQHZLSJFNQ-IVMDWMLBSA-N
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Description

D-allose-6-phosphate is a phosphorylated derivative of D-allose, a rare aldohexose sugar. It is an important intermediate in various biochemical pathways, particularly in microbial metabolism. D-allose-6-phosphate consists of D-allose with a monophosphate group attached at the 6-position . This compound plays a significant role in the metabolic processes of certain bacteria, such as Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-allose-6-phosphate can be synthesized through enzymatic reactions involving D-allose. One common method involves the use of D-allose kinase, which phosphorylates D-allose to form D-allose-6-phosphate . This reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in the presence of adenosine triphosphate (ATP) as the phosphate donor.

Industrial Production Methods

Industrial production of D-allose-6-phosphate is often achieved through biotechnological processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes for the conversion of D-allose to D-allose-6-phosphate . The use of immobilized enzymes and optimized fermentation conditions can enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

D-allose-6-phosphate undergoes various chemical reactions, including isomerization and epimerization. One notable reaction is its conversion to D-allulose-6-phosphate through the action of D-allose-6-phosphate isomerase . This reaction is part of the metabolic pathway that ultimately leads to the formation of D-fructose-6-phosphate .

Common Reagents and Conditions

The isomerization of D-allose-6-phosphate to D-allulose-6-phosphate typically requires the presence of specific enzymes, such as D-allose-6-phosphate isomerase . These reactions occur under physiological conditions, with the enzymes facilitating the rearrangement of the sugar molecule.

Major Products Formed

The major product formed from the isomerization of D-allose-6-phosphate is D-allulose-6-phosphate, which can further be converted to D-fructose-6-phosphate . These intermediates are crucial in the glycolytic pathway and other metabolic processes.

Comparison with Similar Compounds

D-allose-6-phosphate can be compared with other phosphorylated sugars, such as D-glucose-6-phosphate and D-fructose-6-phosphate. While all these compounds are intermediates in metabolic pathways, D-allose-6-phosphate is unique due to its rare occurrence and specific role in the metabolism of certain bacteria . Similar compounds include:

D-allose-6-phosphate stands out due to its involvement in the metabolism of rare sugars and its potential therapeutic applications .

Properties

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1

InChI Key

NBSCHQHZLSJFNQ-IVMDWMLBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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